molecular formula C12H10INO B2565652 4-(4-Iodophenoxymethyl)pyridine CAS No. 944278-91-5

4-(4-Iodophenoxymethyl)pyridine

Cat. No. B2565652
CAS RN: 944278-91-5
M. Wt: 311.122
InChI Key: HZVYRYPHZHGTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodophenoxymethyl)pyridine is a chemical compound with the molecular formula C12H10INO . It has a molecular weight of 311.12 . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 4-(4-Iodophenoxymethyl)pyridine is 1S/C12H10INO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-Iodophenoxymethyl)pyridine are not available, pyridine derivatives are known to participate in various chemical reactions . For instance, a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported .


Physical And Chemical Properties Analysis

4-(4-Iodophenoxymethyl)pyridine is a powder in its physical form . It has a molecular weight of 311.12 .

Scientific Research Applications

Magnetic and Optical Properties of Lanthanide Clusters

The study by Alexandropoulos et al. (2011) introduced a family of Ln(III)(9) clusters utilizing 2-(hydroxymethyl)pyridine, demonstrating dual physical properties. The Dy(III) clusters exhibited single-molecule magnetism behavior, whereas the Eu(III) clusters showed intense red photoluminescence, indicating the potential of pyridine derivatives in developing materials with dual functionality for advanced applications in magnetism and optoelectronics (Alexandropoulos et al., 2011).

Schiff Bases for Electronic and Opto-Electronic Applications

Research by Kaya et al. (2010) on pyridine-based Schiff bases demonstrated their potential in electronic, opto-electronic, and photovoltaic applications. The study synthesized a series of Schiff bases with varying positions of the methyl group, revealing their high thermal stabilities and potential uses in aerospace applications due to their low band gaps and polyconjugated structures (Kaya, Yıldırım, & Avci, 2010).

Catalysis and Reaction Mechanisms

Meng et al. (2015) explored the use of 4-(Dimethylamino)pyridine as a catalyst for iodolactonisation reactions, demonstrating the effectiveness of pyridine derivatives in catalyzing reactions under neutral conditions at room temperature. This research contributes to the understanding of catalytic mechanisms and the development of efficient synthetic methodologies (Meng, Liu, Liu, & Wang, 2015).

Supramolecular Chemistry

A study by Abe et al. (2008) on co-oligomers involving pyridone and pyridine rings highlighted their supramolecular transformation through saccharide recognition. The research demonstrated the ability of these oligomers to self-associate and form chiral helical complexes upon interaction with saccharides, offering insights into the design of responsive materials for sensing and molecular recognition applications (Abe, Machiguchi, Matsumoto, & Inouye, 2008).

Polymer Science

Zheng and Mi (2003) investigated the miscibility and interactions in blends of poly(hydroxyether of bisphenol A) with poly(4-vinyl pyridine), finding strong intermolecular specific interactions indicative of complete miscibility. This work suggests the utility of pyridine derivatives in modifying polymer blends for enhanced material properties (Zheng & Mi, 2003).

Future Directions

Pyridine derivatives, such as 4-(4-Iodophenoxymethyl)pyridine, are of increasing interest in drug design and medicinal chemistry . Their structural similarity with DNA bases such as adenine and guanine explains their effectiveness . Therefore, future research may focus on exploring the potential applications of 4-(4-Iodophenoxymethyl)pyridine in medicinal chemistry and drug design.

properties

IUPAC Name

4-[(4-iodophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVYRYPHZHGTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenoxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.